1-Chloro-2-(2-phenylethyl)benzene
Description
1-Chloro-2-(2-phenylethyl)benzene (C${14}$H${13}$Cl, MW 216.71 g/mol) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a 2-phenylethyl group at position 2. The phenethyl moiety introduces steric bulk and hydrophobicity, while the chloro group influences electronic properties and reactivity.
Properties
CAS No. |
141552-11-6 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-chloro-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
JCJXUIREMLMCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Acylation with 2-Phenylethyl Acyl Chloride
A modified approach adapted from US Patent 20160280619 involves the use of 2-chlorobenzoic acid as the starting material. The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The acyl chloride is then reacted with benzene in the presence of aluminum chloride (AlCl₃), facilitating electrophilic substitution at the para position relative to the chlorine atom.
Reaction Conditions :
Ketone Reduction to Alkyl Group
The resulting ketone intermediate, 1-chloro-4-(2-phenylethyl)benzene, undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This step is critical for converting the acyl group to a methylene (-CH₂-) bridge. Post-reduction workup includes quenching with water, extraction with toluene, and vacuum concentration to isolate the product.
Direct Alkylation via Friedel-Crafts Reaction
While less common due to carbocation stability challenges, direct alkylation using 2-phenylethyl chloride and AlCl₃ has been explored. This method leverages the Lewis acid to generate a carbocation from the alkyl chloride, which then reacts with benzene.
Regioselectivity and Byproduct Formation
The 2-phenylethyl carbocation may undergo rearrangement to a more stable tertiary carbocation (e.g., via hydride shifts), leading to undesired isomers. A study on analogous systems reported a 60:40 ratio of para-to-ortho substitution when using secondary alkyl halides. For 1-chloro-2-(2-phenylethyl)benzene, this method requires stringent temperature control (0–5°C) to minimize rearrangements.
Typical Conditions :
- Reagent: 2-Phenylethyl chloride
- Catalyst: AlCl₃ (1.2 equivalents)
- Solvent: Dichloromethane
- Yield: ~50% (with significant byproducts)
Chlorination of Pre-functionalized Benzene Derivatives
Post-functionalization chlorination offers a pathway to install the chlorine atom after introducing the phenylethyl group. This method capitalizes on the directing effects of the alkyl substituent.
Electrophilic Chlorination
The phenylethyl group, an ortho/para director, facilitates chlorination at the 1- or 3-positions. Using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of FeCl₃, chlorination predominantly occurs at the ortho position (70% selectivity) due to steric and electronic factors.
Optimized Protocol :
- Substrate: 2-(2-Phenylethyl)benzene
- Chlorinating Agent: SO₂Cl₂ (1.1 equivalents)
- Catalyst: FeCl₃ (0.1 equivalents)
- Solvent: Carbon tetrachloride
- Temperature: 25°C
- Yield: 65%
Emerging approaches utilize radical initiators to couple styrene derivatives with chlorinated aromatics. For instance, a copper-catalyzed radical cascade reaction enables the simultaneous introduction of chlorine and phenylethyl groups.
Copper-Catalyzed Coupling
A recent adaptation of the method described in IUCrData (2017) employs styrene and 1-chloro-4-nitrobenzene under UV irradiation. The nitro group acts as a radical trap, facilitating addition across the styrene double bond. Subsequent reduction of the nitro group yields the target compound.
Key Parameters :
- Catalyst: CuI (5 mol%)
- Light Source: UV-A (365 nm)
- Solvent: Ethanol
- Reaction Time: 48 hours
- Yield: 55%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | High regioselectivity, minimal rearrangements | Multi-step, requires reduction | 75 | 98 |
| Direct Alkylation | Single-step process | Low yield, carbocation rearrangements | 50 | 85 |
| Post-functionalization Chlorination | Flexibility in substitution pattern | Requires pre-synthesis of alkylbenzene | 65 | 90 |
| Radical Coupling | Tolerance to functional groups | Long reaction times, moderate yields | 55 | 88 |
Applications and Derivatives
The compound serves as a precursor to bioactive molecules, including:
Chemical Reactions Analysis
1-Chloro-2-(2-phenylethyl)benzene undergoes various chemical reactions:
Scientific Research Applications
1-Chloro-2-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-phenylethyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Friedel–Crafts Reaction: The compound can undergo Friedel–Crafts alkylation, where an alkyl group is introduced onto the benzene ring in the presence of a catalyst like AlCl3.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-Chloro-2-(2-phenylethyl)benzene | C${14}$H${13}$Cl | 216.71 | Cl (C1), phenethyl (C2) |
| 2-(Chloroethyl)benzene | C$8$H$9$Cl | 140.61 | Cl (C2 ethyl chain) |
| 1-Chloro-2-(1-chloropropan-2-yl)benzene | C$9$H${10}$Cl$_2$ | 189.08 | Cl (C1), branched Cl-propane (C2) |
| 1-Chloro-2-cyclopropylbenzene | C$9$H$9$Cl | 152.62 | Cl (C1), cyclopropyl (C2) |
| 1-Chloro-2-(2-isocyanatoethyl)benzene | C$9$H$8$ClNO | 181.62 | Cl (C1), isocyanatoethyl (C2) |
Key Observations :
- Molecular Weight : The phenethyl group in the target compound increases molecular weight significantly compared to simpler analogs like 2-(chloroethyl)benzene .
- Steric Effects : Branched substituents (e.g., 1-chloropropan-2-yl) introduce steric hindrance, which may reduce reactivity in substitution reactions compared to linear chains .
Spectroscopic Properties
Table 2: NMR Data Comparisons
Key Observations :
- Chlorine vs. Fluorine Effects : The electron-withdrawing chloro group deshields adjacent carbons (C1: δ ~140 ppm), whereas fluorine in analogs causes distinct $^{19}$F NMR signals (δ ~-180 ppm) .
- Phenethyl Group : The target compound’s phenethyl protons show complex splitting due to coupling with aromatic protons, unlike simpler ethyl chains in 2-(chloroethyl)benzene .
Table 3: Reactivity and Functional Differences
Key Observations :
- Substitution Reactions : The target compound’s chloro group is less reactive than isocyanato or sulfonylvinyl groups, limiting its utility in rapid covalent modifications .
- Biological Activity : Unlike sulfonylvinyl analogs, the phenethyl group in the target compound lacks documented antioxidant properties, highlighting substituent-dependent bioactivity .
Table 4: Regulatory Comparisons
Key Observations :
- The phenethyl group in the target compound may necessitate regulatory scrutiny similar to isopropyl-phenethyl analogs under EPA guidelines .
Q & A
Q. What methodologies elucidate oxidative degradation pathways in environmental or biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
